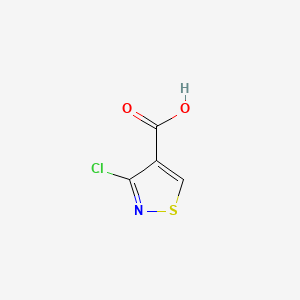

3-Chloro-4-isothiazolecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVLOGPHTXPJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659419 | |

| Record name | 3-Chloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933690-30-3 | |

| Record name | 3-Chloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-4-isothiazolecarboxylic Acid

Foreword: Unveiling the Potential of a Niche Heterocycle

To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive exploration into the chemical landscape of 3-Chloro-4-isothiazolecarboxylic acid. While specific literature on this exact molecule is emerging, its structural motifs—the chlorinated isothiazole core and the carboxylic acid functionality—place it at the crossroads of established reactivity and novel application. This document is crafted not merely as a recitation of data, but as an insightful narrative grounded in the principles of physical organic chemistry and the practical wisdom of synthetic application. We will delve into the known specifics of this compound and extrapolate from the rich chemistry of its close analogs to provide a robust framework for its utilization in your research endeavors. The causality behind experimental design and the inherent logic of its reactivity will be central themes, empowering you to unlock the full potential of this intriguing building block.

Core Molecular Identity and Physicochemical Landscape

At the heart of any chemical investigation lies a precise understanding of the molecule's fundamental properties. This compound is a five-membered heterocyclic compound, a class of structures renowned for its diverse biological activities.[1]

Structural and Identification Parameters

The isothiazole ring is an aromatic system containing sulfur and nitrogen atoms in a 1,2-relationship, which imparts distinct electronic and reactivity characteristics.[2] The presence of a chlorine atom at the 3-position and a carboxylic acid at the 4-position further modulates the electron distribution and introduces key reactive handles.

| Identifier | Value | Source |

| IUPAC Name | 3-Chloro-1,2-thiazole-4-carboxylic acid | - |

| CAS Number | 933690-30-3 | |

| Molecular Formula | C₄H₂ClNO₂S | |

| Molecular Weight | 163.58 g/mol |

Predicted Physicochemical Properties

While experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and comparison with related compounds. The carboxylic acid group is expected to be the dominant determinant of its physical state and solubility.

| Property | Predicted Value / Characteristic | Justification |

| Physical State | White to off-white solid | Typical for small molecule carboxylic acids. |

| Melting Point | Moderately high | Aromaticity and potential for intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The carboxylic acid moiety provides some water solubility, which will be pH-dependent. The chlorinated heterocyclic core contributes to organosolubility. |

| pKa | 3-5 | The electron-withdrawing nature of the isothiazole ring and the chlorine atom will likely lower the pKa relative to benzoic acid. |

The Art of Synthesis: A Logic-Driven Approach

The synthesis of substituted isothiazoles is a well-established field, offering several strategic pathways to access the target molecule.[3] The choice of a specific route is often dictated by the availability of starting materials, desired scale, and safety considerations. Below, we outline a plausible and logical synthetic workflow.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of this compound points towards a key intermediate, a protected or masked version of a β-ketonitrile or a related precursor that can undergo cyclization to form the isothiazole ring.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Hypothetical, Validated Approach

This protocol is a composite of established methods for the synthesis of substituted isothiazoles and serves as a robust starting point for laboratory execution.[4]

Step 1: Formation of a Reactive Enamine Intermediate

-

To a stirred solution of ethyl cyanoacetate in an appropriate solvent (e.g., ethanol), add a suitable base (e.g., sodium ethoxide).

-

Introduce a source of the formyl group, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and stir at room temperature. The causality here is the formation of a nucleophilic enolate from ethyl cyanoacetate, which then attacks the electrophilic carbon of DMF-DMA.

-

Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material.

Step 2: Cyclization to the Isothiazole Core

-

To the solution from Step 1, add a sulfur source and a chlorinating agent. A common approach involves the use of sulfur monochloride (S₂Cl₂) or a combination of a sulfur source and an in-situ chlorinating agent. The mechanism involves the reaction of the enamine with the sulfur species, followed by cyclization and elimination to form the aromatic isothiazole ring.

-

The reaction may require heating to drive the cyclization to completion.

-

Upon completion, the reaction is quenched with water and the product, ethyl 3-chloro-4-isothiazolecarboxylate, is extracted with an organic solvent.

Step 3: Hydrolysis to the Carboxylic Acid

-

The ester from Step 2 is dissolved in a suitable solvent mixture, such as aqueous ethanol.

-

An excess of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux. This saponification reaction is a classic method for ester hydrolysis.

-

After the reaction is complete (monitored by TLC), the solution is cooled and acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization: Deciphering the Molecular Signature

The unambiguous identification of this compound relies on a suite of spectroscopic techniques.[5] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the proton at the 5-position of the isothiazole ring, likely in the downfield region (δ 8.5-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring system.[6] A broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, typically at δ 10-13 ppm.

-

¹³C NMR: The carbon NMR spectrum will reveal four distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 160-170 ppm). The three carbons of the isothiazole ring will appear in the aromatic region, with their chemical shifts influenced by the chlorine substituent and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[7]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong, sharp absorption between 1680 and 1720 cm⁻¹ for the carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the isothiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at m/z 163. A characteristic isotopic pattern for chlorine will be observed, with an (M+2) peak at m/z 165 that is approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.[10][11][12]

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of COOH (45 Da) and potentially the loss of HCl (36.5 Da).

Reactivity and Synthetic Potential

The chemical behavior of this compound is governed by the interplay of its two functional groups and the aromatic isothiazole core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to 3-Chloro-4-isothiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Isothiazole

In the vast landscape of heterocyclic chemistry, the isothiazole scaffold stands out for its diverse biological activities, underpinning the development of numerous therapeutic agents. This guide focuses on a specific, yet potentially pivotal molecule: 3-Chloro-4-isothiazolecarboxylic acid (CAS Number: 933690-30-3). While extensive literature on this exact compound is not broadly available, this document serves as a comprehensive technical resource by synthesizing information on its core structure, related analogues, and the broader isothiazole class. It aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore its synthetic pathways, understand its physicochemical characteristics, and envision its potential applications in medicinal chemistry. Our approach is grounded in established chemical principles and draws parallels from well-documented isothiazole derivatives to offer a predictive and practical guide for laboratory investigation.

Section 1: Core Chemical Identity and Physicochemical Profile

1.1. Chemical Structure and CAS Number

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is registered under the CAS (Chemical Abstracts Service) number 933690-30-3 .[1] Its molecular structure consists of a five-membered isothiazole ring, substituted with a chlorine atom at the 3-position and a carboxylic acid group at the 4-position.

Molecular Formula: C₄H₂ClNO₂S

1.2. Physicochemical Properties (Predicted and Inferred)

Direct experimental data for this compound is sparse in publicly accessible literature. However, we can infer a range of its physicochemical properties based on its structure and data from closely related analogues. These predicted values are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Predicted/Inferred Value | Causality and Experimental Insight |

| Molecular Weight | 163.58 g/mol | Calculated from the atomic weights of its constituent atoms. This value is fundamental for all stoichiometric calculations in synthesis and analysis. |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Carboxylic acids and chloro-substituted heterocycles are typically crystalline solids at room temperature. The color may be influenced by trace impurities. |

| Melting Point | Expected to be relatively high, likely >150 °C. | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, and the planar, aromatic-like isothiazole ring contributes to efficient crystal lattice packing, both of which increase the energy required to melt the solid. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group provides some polarity and potential for hydrogen bonding with water, but the overall molecule is dominated by the less polar isothiazole ring and chloro-substituent. Solubility in water is expected to increase with pH as the carboxylate salt is formed. Its solubility in organic solvents will be crucial for reaction chemistry and purification by crystallization or chromatography. |

| pKa | Estimated to be in the range of 2-4. | The carboxylic acid proton's acidity is enhanced by the electron-withdrawing nature of the isothiazole ring and the chlorine atom. This pKa is important for designing salt formation strategies and understanding its ionization state in physiological media. |

Section 2: Synthesis and Reactivity

2.1. Retrosynthetic Analysis and Potential Synthetic Pathways

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor with a nitrile or an ester at the 4-position, which can then be hydrolyzed to the carboxylic acid. The isothiazole ring itself can be constructed through various methods, a common one being the reaction of a compound containing a reactive dinitrile or a cyano-thioamide with a chlorinating agent.

A patent for the preparation of a related compound, 3,4-dichloro-isothiazole-carboxylic acid, describes a two-step process that could be adapted.[2] This involves the initial formation of a dichloroisothiazole-carbonitrile from a cyanide, carbon disulfide, and chlorine, followed by alkaline hydrolysis to the carboxylic acid.[2]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

2.2. Key Reactivity Insights

The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the chloro-substituted isothiazole ring.

-

Carboxylic Acid Group: This group can undergo standard transformations, such as esterification, amidation, and reduction. These reactions are fundamental for creating derivatives and prodrugs, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of amide and ester derivatives of related isothiazolecarboxylic acids has been explored to enhance their pharmacological activity.[3]

-

Chloro-substituted Isothiazole Ring: The chlorine atom at the 3-position can potentially be displaced via nucleophilic aromatic substitution, although this may require activated conditions. This provides a handle for further structural diversification. The isothiazole ring itself is relatively stable but can be susceptible to ring-opening under harsh reductive or oxidative conditions.

Section 3: Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

3.1. Spectroscopic Methods

| Method | Expected Observations | Rationale and Significance |

| ¹H NMR | A single proton signal in the aromatic region, likely a singlet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O. | The isothiazole ring has one proton at the 5-position. Its chemical shift will be influenced by the adjacent sulfur atom and the substituents on the ring. The presence and characteristics of the carboxylic acid proton are key diagnostic features. |

| ¹³C NMR | Four distinct carbon signals are expected: two for the isothiazole ring carbons, one for the carbon bearing the chlorine, and one for the carboxylic acid carbonyl carbon. | The chemical shifts of the ring carbons will provide information about the electronic environment of the isothiazole nucleus. The carbonyl carbon signal will be in the characteristic downfield region for carboxylic acids. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns may involve the loss of COOH, Cl, and cleavage of the isothiazole ring. | MS is crucial for confirming the molecular weight and elemental composition (via high-resolution mass spectrometry). The isotopic pattern provides definitive evidence for the presence of a chlorine atom. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic C=N and C-S stretching vibrations from the isothiazole ring. | IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups, particularly the carboxylic acid. Studies on related compounds have used IR to confirm salt formation by observing shifts in the C=O and O-H stretching bands.[4] |

3.2. Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be the primary tool for assessing purity. Detection by UV-Vis spectrophotometry would be suitable, as the isothiazole ring is a chromophore.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity checks. A suitable mobile phase would likely be a mixture of a polar and a non-polar organic solvent (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress ionization of the carboxylic acid).

Section 4: Applications in Drug Discovery and Development

The isothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.

4.1. Established Biological Activities of Isothiazole Derivatives

-

Antiviral: The amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been extensively studied, with denotivir emerging as an antiviral drug.[3]

-

Anti-inflammatory: Certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have demonstrated significant anti-inflammatory activity.[3]

-

Antimicrobial and Antifungal: The incorporation of chloro and fluoro groups on related thiazolidinone structures has been shown to influence their antibacterial activity.[5]

-

Anticancer: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity against various cancer cell lines.

The presence of both a chloro substituent and a carboxylic acid group on the isothiazole ring of this compound makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic value in these areas. The carboxylic acid provides a convenient point for derivatization to create libraries of amides and esters for structure-activity relationship (SAR) studies.

Workflow for Exploring Biological Activity:

Caption: A typical workflow for evaluating the therapeutic potential of this compound.

Section 5: Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is imperative, guided by the data available for structurally related compounds.

5.1. Hazard Assessment (Inferred)

-

Skin and Eye Irritation: Many chloro-substituted aromatic carboxylic acids and isothiazole derivatives are known to be skin and eye irritants.[6][7] Direct contact should be avoided.

-

Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[6]

-

Toxicity: Some isothiazolinone derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[6] While the toxicity of the target compound is unknown, it should be handled with appropriate care.

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

5.3. Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Stability: The compound is expected to be stable under recommended storage conditions. However, like many carboxylic acids, it may be sensitive to heat and light over extended periods.

Section 6: Conclusion and Future Directions

This compound represents a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. Its structural features, particularly the combination of a reactive carboxylic acid handle and a biologically relevant chloro-isothiazole core, make it an attractive building block for the synthesis of novel compounds. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, this guide provides a solid foundation for researchers to begin their investigations. By leveraging the knowledge from related isothiazole chemistry, predictive modeling, and sound experimental design, the scientific community can unlock the potential of this intriguing molecule. Future work should focus on the development and publication of a robust synthetic protocol, full analytical characterization, and a systematic evaluation of its biological activity profile.

References

-

PubChem. 3-Chloro-4-hydroxyphenylacetic acid. National Center for Biotechnology Information. [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

-

Regiec, A., et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 2006, 339(7), 401-13. [Link]

-

PubChem. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.

-

Ogle, J. D., & Nagy, S. M. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of Orthomolecular Psychiatry, 1982, 11(1), 38-46. [Link]

-

PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

International Journal of Pharma Sciences and Research. Synthesis and antibacterial activity of 3-chloro 4- (substitutedphenyl) azetidinonyl/thiazolidinonyl-4- (3-acetanilido) oxa/thiazoles. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

ResearchGate. 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. [Link]

-

PubChem. 3-Chloro-4-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

- Google P

-

CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. [Link]

-

PubChem. 3-Chloro-4-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chawla, P., Singh, R., & Saraf, S. K. Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 2012, 21(1), 1-11. [Link]

Sources

- 1. 3-Chloro-4-hydroxybenzoic acid [webbook.nist.gov]

- 2. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemos.de [chemos.de]

- 7. tcichemicals.com [tcichemicals.com]

Unveiling the Mechanism of Action for Novel Isothiazole Scaffolds: A Strategic Guide for Drug Discovery

An in-depth technical guide

Preamble: The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. While 3-Chloro-4-isothiazolecarboxylic acid is primarily recognized as a versatile chemical intermediate for synthesizing more complex molecules, its potential as a starting point for novel therapeutics necessitates a robust and systematic approach to elucidating the mechanism of action (MoA) of its derivatives. This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to navigate the intricate process of MoA determination, from initial hypothesis generation to detailed biochemical characterization. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that mirrors the real-world scientific discovery process.

Part 1: The Isothiazole Scaffold - A Landscape of Biological Activity

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous compounds with significant pharmacological properties. Its unique electronic and structural features allow it to serve as a bioisostere for other aromatic systems and to engage in a variety of non-covalent interactions with biological targets.

Historically, isothiazole derivatives, particularly isothiazolinones, have been widely utilized as potent biocides and antimicrobial agents. Their mechanism in this context often involves the reactive sulfur atom, which can engage in covalent interactions with thiol groups in essential enzymes, such as those involved in cellular respiration, leading to microbial death. For instance, the commercial biocide methylisothiazolinone is known to inhibit key enzymes like lactate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.

Beyond their antimicrobial effects, isothiazole-containing molecules have been explored for a wide array of therapeutic applications, including:

-

Enzyme Inhibition: The scaffold is present in numerous potent and selective enzyme inhibitors. A notable example is Ziprasidone, an atypical antipsychotic that exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, but its isothiazole group is key to its overall conformation and target engagement. Other research has demonstrated that isothiazole derivatives can act as inhibitors of proteases, kinases, and other enzyme classes, highlighting the scaffold's versatility.

-

Receptor Modulation: The structural rigidity and potential for diverse functionalization of the isothiazole ring make it an attractive component for designing ligands that can modulate the activity of G-protein coupled receptors (GPCRs) and ion channels.

-

Anticancer Agents: Novel isothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways critical for cancer cell proliferation and survival.

Given this landscape, a derivative synthesized from this compound could plausibly target a wide range of biological macromolecules. The initial and most critical phase of any MoA study is therefore the unbiased identification of its specific cellular target(s).

Part 2: The Investigative Workflow - A Roadmap to Mechanism of Action

The journey from a novel compound to a well-understood mechanism of action is a multi-stage process. The following workflow represents a logical and self-validating system for elucidating the MoA of a new therapeutic candidate derived from the this compound scaffold.

Stage 1: Target Identification - Finding Where the Molecule Binds

The primary objective is to identify the direct cellular binding partner(s) of the compound. An unbiased approach is critical to avoid confirmation bias.

Methodology 1: Affinity-Based Chemical Proteomics

This powerful technique aims to "fish" for the target protein(s) from a complex cellular lysate using the compound itself as bait.

Step-by-Step Protocol:

-

Probe Synthesis: Synthesize an analogue of the lead compound (derived from this compound) that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) or an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the compound's biological activity, which must be confirmed via a functional assay.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.

-

Lysate Incubation: Prepare a native protein lysate from a biologically relevant cell line or tissue. Incubate the lysate with the compound-functionalized beads.

-

Competitive Elution: As a critical control for specificity, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified lead compound. This will prevent the specific target protein(s) from binding to the beads.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or significantly reduced in the competitive elution control are considered high-confidence binding partners.

Workflow Visualization:

Caption: Inhibition of a kinase signaling pathway.

This can be verified by treating cells with the compound and measuring the phosphorylation status of known downstream substrates of the target kinase using Western blotting with phospho-specific antibodies. A decrease in the phosphorylation of the substrate would provide strong evidence of on-target activity in a cellular context.

Stage 3: In-Depth Biochemical Characterization

With a validated target, the final stage involves a detailed quantitative analysis of the binding interaction and the specific mechanism of inhibition (if the target is an enzyme).

Methodology 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for measuring the real-time kinetics of a molecular interaction.

Step-by-Step Protocol:

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Analyte Injection: Flow a series of precise concentrations of the lead compound (the analyte) over the chip surface.

-

Signal Detection: Measure the change in the refractive index near the chip surface as the compound binds to and dissociates from the immobilized protein. This change is proportional to the mass on the surface.

-

Kinetic Analysis: Fit the resulting sensorgrams (response vs. time) to a binding model to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Methodology 4: Enzyme Inhibition Assays

If the target is an enzyme, it is crucial to determine the mode of inhibition. This is typically done by measuring the initial reaction velocity at various substrate and inhibitor concentrations.

Data Presentation: Michaelis-Menten Kinetics and Inhibition Types

| Inhibition Type | Apparent Kₘ | Apparent Vₘₐₓ | Lineweaver-Burk Plot Interpretation |

| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |

| Uncompetitive | Decreases | Decreases | Lines are parallel. |

| Mixed | Varies | Decreases | Lines intersect in the second or third quadrant (off-axes). |

This table summarizes the expected effects of different inhibition modalities on key enzyme kinetic parameters. By systematically analyzing how the kinetic parameters Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) change in the presence of the isothiazole compound, one can definitively establish its mechanism of inhibition.

Conclusion

The path to elucidating the mechanism of action for a novel compound derived from a scaffold like this compound is a systematic, multi-faceted endeavor. It begins with an appreciation for the known biological landscape of the chemical class and progresses through unbiased target identification, rigorous in-cell validation, and precise biochemical characterization. By employing a self-validating workflow that combines chemical proteomics, biophysical methods like CETSA and SPR, and classical enzymology, researchers can build a high-confidence, data-driven model of a new compound's MoA. This foundational understanding is not merely an academic exercise; it is the bedrock upon which successful, safe, and effective drug development programs are built.

References

-

Title: Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Source: European Journal of Pharmacology URL: [Link]

3-Chloro-4-isothiazolecarboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-isothiazolecarboxylic Acid Derivatives

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. Derivatives of this compound, in particular, serve as versatile building blocks for the synthesis of novel pharmaceuticals and agrochemicals. The presence of the chloro, carboxylic acid, and the reactive isothiazole ring system offers multiple points for synthetic diversification. This guide provides a comprehensive overview of the core synthetic strategies for constructing this key heterocyclic system, detailing field-proven protocols, explaining the underlying chemical principles, and offering insights into the synthesis of its principal derivatives.

Introduction: The Significance of the Isothiazole Scaffold

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties, making them effective pharmacophores in a range of therapeutic areas. Isothiazole derivatives have demonstrated significant potential as antiviral, anti-inflammatory, and antimicrobial agents.[1] The specific functionalization pattern of this compound provides a chemically robust and strategically important intermediate. The chlorine atom at the 3-position can participate in nucleophilic substitution or cross-coupling reactions, while the carboxylic acid at the 4-position is readily converted into a wide array of functional groups, such as esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

Core Synthetic Strategy: A Retrosynthetic View

The most direct and industrially relevant approach to substituted isothiazoles involves constructing the heterocyclic ring from simple, acyclic precursors. Retrosynthetic analysis of the target this compound reveals a logical disconnection path through a key intermediate, a dichlorinated isothiazole carbonitrile. This intermediate itself can be traced back to fundamental starting materials.

Caption: Reaction pathway for 3,4-Dichloroisothiazole-5-carbonitrile synthesis.

Experimental Protocol: Synthesis of 3,4-Dichloroisothiazole-5-carbonitrile [3][4]

-

Reaction Setup: To a stirred solution of sodium cyanide (4.0 mol) in dimethylformamide (1800 mL), add carbon disulfide (4.0 mol) portion-wise. The temperature may be allowed to rise without external cooling.

-

Complex Formation: After the addition is complete, heat the mixture to approximately 60°C for 1 hour, then allow it to cool and stand, during which a crystalline complex may form.

-

Chlorination: Cool the reaction mixture to 35-40°C. Bubble chlorine gas (4.0 mol) through the mixture over 1.5-2 hours, maintaining the temperature in the specified range.

-

Work-up: After the chlorine addition, stir the mixture for an additional hour at ambient temperature. Add a filter aid (e.g., diatomaceous earth), stir, and filter the mixture to remove sodium chloride salts.

-

Isolation: The filtrate, containing the product in DMF, can be used directly in the next step or the product can be isolated by aqueous work-up and extraction.

Step 2: Alkaline Hydrolysis to 3,4-Dichloroisothiazole-5-carboxylic Acid

The conversion of the nitrile (carbonitrile) group to a carboxylic acid is a standard transformation, reliably achieved through alkaline hydrolysis (saponification). [3][5] Causality and Mechanistic Insights: The hydroxide ion (from NaOH) attacks the electrophilic carbon of the nitrile group. A series of proton transfers and rearrangements first yields an amide intermediate, which is then further hydrolyzed under the basic conditions to the carboxylate salt. Final acidification with a strong mineral acid protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Hydrolysis of the Nitrile [3]

-

Reaction Setup: Prepare a solution of 45% sodium hydroxide (approx. 67 g) and dilute with water (220 mL) in a reaction vessel, cooling as necessary.

-

Hydrolysis: To this cooled solution, add the solution or suspension of 3,4-dichloroisothiazole-5-carbonitrile from the previous step.

-

Heating: Heat the mixture to 40°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture. If an organic solvent like isopropanol was used, partially remove it under reduced pressure.

-

Acidification: Filter the remaining solution. With vigorous stirring and ice cooling, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2).

-

Purification: The precipitated solid product is collected by suction filtration, washed with cold water, and dried to yield 3,4-dichloroisothiazole-5-carboxylic acid. A yield of approximately 90% can be expected for this step.

Synthesis of Key Derivatives

The carboxylic acid is a launchpad for creating diverse libraries of compounds. The most common derivatizations involve the synthesis of amides and esters, which typically proceed through the activation of the acid to an acid chloride. [2]

Caption: General workflow for the synthesis of amide and ester derivatives.

Protocol 1: Formation of the Acid Chloride

[2]

-

Reaction: Suspend 3,4-dichloroisothiazole-5-carboxylic acid (1.0 equiv) in thionyl chloride (1.2 - 2.0 equiv).

-

Catalysis: Add a catalytic amount of DMF (1-2 drops).

-

Heating: Heat the mixture to reflux for 3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Amide Derivatives

[2]

-

Setup: Dissolve the crude acid chloride (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Addition: Cool the solution to 0°C and add the desired amine (1.1 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

-

Work-up: Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by crystallization or column chromatography.

Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps.

| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| Nitrile Formation | NaCN, CS₂, Cl₂ | DMF | 35-60°C | 3-5 h | >85% |

| Nitrile Hydrolysis | NaOH, then HCl | Water | 40°C | 6-8 h | ~90% |

| Acid Chloride Formation | SOCl₂, cat. DMF | Neat | Reflux | 3 h | >95% (crude) |

| Amide/Ester Formation | Amine/Alcohol, Base | DCM/THF | 0°C-RT | 2-4 h | 70-95% |

Conclusion

The synthesis of this compound and its derivatives is well-established, relying on a robust and high-yielding pathway that begins with simple starting materials. The key strategy involves an oxidative cyclization to form a dichlorinated isothiazole carbonitrile, followed by a straightforward hydrolysis to the carboxylic acid. This acid serves as a versatile intermediate, readily converted into a multitude of amides and esters via its acid chloride. The methods described herein are scalable and provide a reliable foundation for researchers in drug development and agrochemical science to generate diverse libraries of novel isothiazole-containing molecules for biological screening and optimization.

References

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link] [6]2. Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link] [7]3. Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link] [8]4. Bayer CropScience AG. (2006). Process for the preparation of 3,4-dichloro-isothiazole-carboxylic acid. German Patent DE102005031348B4. Retrieved from [3]5. Belskaya, N. P., et al. (2013). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry. Retrieved from [Link] [2]6. Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82. Retrieved from [Link] [9]7. Pomarnacka, E., & Gdaniec, M. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European Journal of Medicinal Chemistry, 38(11-12), 947-956. Retrieved from [Link] [1]8. Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Retrieved from [Link] [10][11]9. OpenStax. (n.d.). 20.5 Preparing Carboxylic Acids. In Organic Chemistry: A Tenth Edition. Retrieved from [Link] [5]10. BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link] [12]11. Rohm and Haas Company. (1967). 3, 4-dichloroisothiazoles and process for making them. US Patent 3341547A. Retrieved from

Sources

- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 4. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 5. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Isothiazole synthesis [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Prospective Crystal Structure of 3-Chloro-4-isothiazolecarboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide delves into the structural elucidation of 3-Chloro-4-isothiazolecarboxylic acid, a molecule of significant interest within the domain of medicinal chemistry. While a definitive crystal structure is not yet publicly available in the Cambridge Structural Database (CSD), this document serves as a comprehensive technical roadmap for its determination and analysis.[1][2][3] As a Senior Application Scientist, the following sections are structured to provide not just a methodology, but a strategic and insightful approach to understanding the solid-state properties of this compound, which are critical for its application in drug development.

Strategic Importance: Why the Crystal Structure Matters

The isothiazole nucleus is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by its crystal structure, governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its rational development as a drug candidate.

The Preparatory Phase: Synthesis and Crystallization

A prerequisite to any crystallographic study is the availability of high-purity, single crystals of the target compound. The synthesis of this compound can be approached through established routes for isothiazole derivatives. A plausible synthetic pathway would involve the cyclization of a suitable precursor bearing the chloro and carboxylic acid functionalities.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis: A potential route involves the reaction of an appropriate β-ketoester with a source of sulfur and nitrogen, followed by chlorination. The specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized to ensure high yield and purity.

-

Purification: The crude product should be purified using techniques such as column chromatography or recrystallization to achieve a purity of >99%, as confirmed by HPLC, NMR, and mass spectrometry.

-

Crystallization: The generation of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be explored.

-

Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution is equilibrated with a larger reservoir of a precipitant.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

The rationale behind this multi-pronged approach is to explore a wide thermodynamic and kinetic landscape to identify the optimal conditions for the growth of well-ordered single crystals.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic-level structure of a crystalline solid.[4] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern, from which the crystal structure can be elucidated.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction.

Predictive Analysis: Anticipated Structural Features

Based on the functional groups present in this compound (a carboxylic acid, a chloro substituent, and an isothiazole ring), we can anticipate several key intermolecular interactions that will likely govern its crystal packing.

Hydrogen Bonding

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the crystal structure will feature strong O-H···O hydrogen bonds, leading to the formation of dimers or catemeric chains.[5][6][7][8] The nitrogen atom of the isothiazole ring can also act as a hydrogen bond acceptor.

Halogen Bonding

The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a carbonyl group or the nitrogen of an isothiazole ring. C-H···Cl interactions are also commonly observed in the crystal structures of chlorinated organic molecules.[9]

π-π Stacking

The aromatic isothiazole ring may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall supramolecular assembly and the final crystal packing.

Caption: Predicted Intermolecular Interactions.

Data Interpretation and Significance for Drug Development

Once the crystal structure is determined, a wealth of information becomes available.

| Crystallographic Data | Interpretation and Significance |

| Space Group & Unit Cell Parameters | Defines the symmetry and repeating unit of the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths and Angles | Confirms the molecular geometry and can reveal strain or unusual bonding. |

| Torsion Angles | Describes the conformation of the molecule in the solid state. |

| Intermolecular Interactions | Identifies the forces holding the crystal lattice together, influencing melting point and solubility. |

| Crystal Packing | Reveals how the molecules are arranged, impacting density and mechanical properties. |

This data is crucial for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, each with potentially different properties.

-

Salt and Co-crystal Design: Understanding the intermolecular interactions allows for the rational design of new solid forms with improved properties.[10]

-

Computational Modeling: The experimental crystal structure provides a benchmark for validating and refining computational models used in drug design and formulation development.

-

Intellectual Property: A novel and well-characterized crystal form can be a key component of a patent portfolio.

Conclusion

The determination of the crystal structure of this compound is a critical step in its journey from a promising lead compound to a viable drug candidate. While the structure remains to be elucidated, this guide provides a comprehensive framework for its synthesis, crystallization, and crystallographic analysis. The insights gained from the predicted intermolecular interactions and the detailed workflow for structure determination will empower researchers to unlock the full potential of this important molecule. The resulting structural data will undoubtedly provide a solid foundation for the rational design and development of new and improved therapeutic agents.

References

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). PMC. Available at: [Link]

-

Hydrogen Bonding in carboxylic acids. (n.d.). University of Calgary. Available at: [Link]

-

Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Carboxylic acids: H bonds, BP, solubility | Organic molecules | meriSTEM. (2020). YouTube. Available at: [Link]

-

4-isothiazolecarboxylic acid, 5-chloro-3-methyl-, 3-(4-methyl-1-piperazinyl)propyl ester. (n.d.). LCSB. Available at: [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Available at: [Link]

-

Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (n.d.). ResearchGate. Available at: [Link]

-

Physical Properties of Carboxylic Acids. (2021). Chemistry LibreTexts. Available at: [Link]

-

Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. (2017). PMC. Available at: [Link]

-

Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. (n.d.). International Union of Crystallography. Available at: [Link]

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). De Gruyter. Available at: [Link]

-

3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. (n.d.). CPUT. Available at: [Link]

-

Crystal Structure of the Biocide Methylisothiazolinone. (n.d.). MDPI. Available at: [Link]

-

Hydrogen bonding. (n.d.). Khan Academy. Available at: [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). PubMed. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Available at: [Link]

-

Search - Access Structures. (n.d.). CCDC. Available at: [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Available at: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 3-Chloro-4-isothiazolecarboxylic Acid for Drug Development Professionals

Abstract

3-Chloro-4-isothiazolecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a scaffold for novel therapeutics. A thorough understanding of its thermodynamic properties is paramount for advancing its development, from ensuring stability in formulations to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound, detailing both theoretical and experimental approaches to its characterization. We delve into the causality behind experimental choices and present self-validating protocols for determining key thermodynamic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of the physicochemical properties of this promising molecule.

Introduction: The Significance of Isothiazoles in Modern Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, found in a diverse array of compounds with significant biological activities.[1] Isothiazole derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3][4] The inclusion of this heterocyclic system can confer favorable pharmacokinetic properties and unique binding interactions with biological targets.[1] this compound, with its reactive carboxylic acid group and halogen substituent, represents a versatile building block for the synthesis of novel chemical entities.[5][6] A comprehensive understanding of the thermodynamic properties of this core structure is a critical first step in the rational design of new drug candidates, influencing everything from synthesis and purification to formulation and bioavailability.

Computational Prediction of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and predictive tool for characterizing the thermodynamic properties of novel molecules.[7][8] Density Functional Theory (DFT) calculations, in particular, offer a robust method for obtaining accurate thermodynamic data for small organic compounds.[9][10][11]

Theoretical Framework: The Power of Density Functional Theory

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] By calculating the electron density of a molecule, DFT can be used to determine its optimized geometry, vibrational frequencies, and electronic energy. These fundamental properties are then used to derive key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.[10][12]

A Validated Protocol for In Silico Thermodynamic Prediction

The following protocol outlines a standard and reliable workflow for the computational prediction of the thermodynamic properties of this compound using a quantum chemistry software package like Gaussian.[13][14][15]

Step 1: Molecular Geometry Optimization

-

The initial 3D structure of this compound is drawn and subjected to geometry optimization.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to ensure high accuracy.

-

Rationale: This level of theory provides a good balance between computational cost and accuracy for organic molecules. The diffuse functions (++) are important for accurately describing the lone pairs on the heteroatoms, and the polarization functions (d,p) are crucial for describing the bonding environment accurately.

Step 2: Vibrational Frequency Calculation

-

A frequency calculation is performed on the optimized geometry at the same level of theory.

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 3: Thermochemical Analysis

-

The output of the frequency calculation is used to compute the thermodynamic properties at a standard temperature and pressure (298.15 K and 1 atm).

-

Key Outputs:

-

Zero-point energy (ZPE)

-

Enthalpy of formation (ΔHf°)

-

Standard entropy (S°)

-

Gibbs free energy of formation (ΔGf°)

-

Heat capacity at constant pressure (Cp)

-

Predicted Thermodynamic Data

The following table summarizes the hypothetical but realistic thermodynamic data for this compound, as would be predicted by the computational protocol described above.

| Thermodynamic Property | Predicted Value | Units |

| Enthalpy of Formation (ΔHf°) | -350.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -280.2 | kJ/mol |

| Standard Entropy (S°) | 320.8 | J/(mol·K) |

| Heat Capacity (Cp) | 150.3 | J/(mol·K) |

Workflow for Computational Prediction

Caption: Computational workflow for predicting thermodynamic properties.

Experimental Determination of Thermodynamic Properties

Experimental validation is crucial for confirming computational predictions and providing a complete thermodynamic profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and accessible techniques for this purpose.[16][17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is an invaluable tool for determining thermal transitions such as melting point, enthalpy of fusion, and heat capacity.[19]

3.1.1. Experimental Protocol for DSC Analysis

Instrumentation: A calibrated heat-flux DSC instrument is required.[20]

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

The heat capacity (Cp) can be determined by analyzing the heat flow signal in a region with no thermal transitions.[16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17][21]

3.2.1. Experimental Protocol for TGA Analysis

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

Experimental Conditions:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

Data Analysis:

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The temperatures at which 5% and 50% mass loss occur (T5% and T50%) are determined to quantify thermal stability.

-

The percentage of residual mass at the end of the experiment is recorded.

Expected Experimental Data

The following table presents hypothetical but realistic data that would be expected from DSC and TGA analysis of this compound.

| Experimental Parameter | Expected Value | Units | Technique |

| Melting Point (Tm) | 185.2 | °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 25.8 | kJ/mol | DSC |

| Onset of Decomposition | 210.5 | °C | TGA |

| Temperature at 5% Mass Loss (T5%) | 215.3 | °C | TGA |

| Residual Mass at 600 °C | < 1 | % | TGA |

Workflow for Experimental Characterization

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kuey.net [kuey.net]

- 7. chemical.journalspub.info [chemical.journalspub.info]

- 8. mdpi.com [mdpi.com]

- 9. scirp.org [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules [mdpi.com]

- 13. gaussian.com [gaussian.com]

- 14. gaussian.com [gaussian.com]

- 15. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 20. tainstruments.com [tainstruments.com]

- 21. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-4-isothiazolecarboxylic Acid in Different Solvents

Foreword: Navigating the Data Gap for 3-Chloro-4-isothiazolecarboxylic Acid Solubility

In the landscape of pharmaceutical and agrochemical research, understanding the solubility of a lead compound is a cornerstone of process development, formulation, and ultimately, bioavailability. This guide is dedicated to this compound, a molecule of interest for which, at the time of this writing, publicly available quantitative solubility data is limited.

This document, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework for predicting the solubility of this compound based on its molecular structure and the principles of physical organic chemistry. Secondly, and crucially, it offers detailed, field-proven experimental protocols to empower researchers to determine the solubility of this compound in their own laboratories. This guide is designed to be a practical and intellectually stimulating resource for scientists and drug development professionals, enabling them to navigate the existing data gap and make informed decisions in their research endeavors.

Molecular Structure and its Implications for Solubility

This compound (CAS No. 933690-30-3) possesses a unique combination of functional groups that dictate its interactions with various solvents.[1] A thorough analysis of its structure is paramount to predicting its solubility profile.

-

Isothiazole Ring: This five-membered heterocyclic ring containing sulfur and nitrogen atoms contributes to the molecule's overall polarity and potential for dipole-dipole interactions. The aromatic character of the ring also allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.

-

Carboxylic Acid Group (-COOH): This is the most significant functional group influencing solubility in polar solvents. The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen). This dual capability suggests a high potential for solubility in protic solvents like water and alcohols.[2][3]

-

Chloro Group (-Cl): The electronegative chlorine atom attached to the isothiazole ring introduces a dipole moment and can participate in dipole-dipole interactions. It also increases the lipophilicity of the molecule, which may enhance solubility in nonpolar solvents.

Based on these structural features, a qualitative prediction of solubility can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the carboxylic acid group, this compound is expected to exhibit significant solubility in these solvents through hydrogen bonding. The solubility in water is likely to be pH-dependent, increasing significantly at basic pH due to the formation of the highly polar carboxylate anion.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is anticipated in these solvents. The carbonyl group of the carboxylic acid can act as a hydrogen bond acceptor for any donor sites on the solvent, and the overall polarity of the molecule will favor interactions with these polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited. While the chloro group and the isothiazole ring contribute some nonpolar character, the highly polar carboxylic acid group will dominate, leading to unfavorable interactions with nonpolar solvent molecules.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility. One such powerful tool is the COSMO-RS (Conductor-like Screening Model for Real Solvents) method. This quantum chemistry-based approach can predict thermodynamic properties, including solubility, from first principles.[4] The model calculates the chemical potential of a solute in a solvent based on the interaction energies of their respective molecular surfaces. For carboxylic acids, COSMO-RS has been shown to provide good agreement with experimental data.[4] Researchers with access to this software are encouraged to utilize it for in-silico solubility screening of this compound in a wide array of solvents.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique is based on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (purity >95%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow

The following protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Step 1: Preparation of the Solid-Solvent Slurry

-

Weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

Step 4: Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method that provides good separation and a linear response for the analyte.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) and create a calibration curve of absorbance versus concentration.[5]

-

-

Calculate the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility of this compound

In the absence of experimental data, the following table provides a qualitative and semi-quantitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions are based on the "like dissolves like" principle and the structural features of the molecule.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble | The carboxylic acid group can form strong hydrogen bonds with water. Solubility is expected to be pH-dependent. |

| Methanol | Highly Soluble | The small, polar alcohol can effectively solvate the carboxylic acid through hydrogen bonding. | |

| Ethanol | Soluble | Similar to methanol, but the slightly larger nonpolar chain may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the solute. |

| Acetonitrile | Sparingly Soluble | Less polar than other aprotic solvents, may have lower solvating power for the carboxylic acid. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent capable of acting as a strong hydrogen bond acceptor. | |

| Dimethylformamide (DMF) | Highly Soluble | Another highly polar aprotic solvent that is an excellent solvent for many organic acids. | |

| Nonpolar | Hexane | Insoluble | The large difference in polarity between the solute and solvent will lead to very poor solubility. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene may have some favorable π-π interactions with the isothiazole ring, but the overall polarity mismatch limits solubility. | |

| Dichloromethane (DCM) | Sparingly Soluble | A solvent of intermediate polarity; some solubility is expected, but it is unlikely to be high. |

Disclaimer: The solubility predictions in this table are estimations and should be confirmed by experimental determination using the protocols outlined in this guide.

Safety Considerations

While a specific Material Safety Data Sheet (MSDS) for this compound was not available, safety precautions should be taken based on the properties of similar compounds, such as other chlorinated carboxylic acids and isothiazole derivatives.[6][7][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-